N-[3-(acetylamino)phenyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
N-[3-(acetylamino)phenyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl ring, and a dioxidotetrahydrothiophenyl group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H22N4O5S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C20H22N4O5S/c1-13(25)21-16-3-2-4-17(11-16)22-19(26)14-5-7-15(8-6-14)23-20(27)24-18-9-10-30(28,29)12-18/h2-8,11,18H,9-10,12H2,1H3,(H,21,25)(H,22,26)(H2,23,24,27) |
InChI Key |
DOLPTRMGMRQPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(acetylamino)phenyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step organic reactions. The process begins with the acetylation of aniline to form N-acetylaniline. This intermediate undergoes further reactions, including nitration, reduction, and coupling with various reagents to introduce the dioxidotetrahydrothiophenyl group. The final step involves the formation of the benzamide linkage under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
- N-[3-(acetylamino)phenyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide shares structural similarities with other benzamide derivatives and thiophene-containing compounds.
Uniqueness:
- The presence of both the acetylamino group and the dioxidotetrahydrothiophenyl group in a single molecule distinguishes it from other compounds. This unique combination of functional groups contributes to its distinct chemical properties and potential applications.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
- N-(3-acetylphenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
- N-(3-(acetylamino)phenyl)-4-{[(1,1-dioxidotetrahydrothiophen-2-yl)carbamoyl]amino}benzamide
This article provides a comprehensive overview of N-[3-(acetylamino)phenyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-[3-(acetylamino)phenyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment through the inhibition of histone deacetylases (HDACs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C27H29FN6O4
- Molecular Weight : 520.6 g/mol
- IUPAC Name : this compound
The compound primarily functions as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can promote a more open chromatin structure, enhancing gene expression related to apoptosis and cell cycle arrest.
In Vitro Studies
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), A2780 (ovarian cancer), MDA-MB-231 (breast cancer), among others.
- IC50 Values : The compound demonstrated IC50 values ranging from 1.30 μM to 2.66 μM across different cell lines, indicating potent activity compared to standard HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), which showed higher IC50 values (17.25 μM for HepG2) .
In Vivo Studies
In animal models, the compound has shown promising results in inhibiting tumor growth:
- Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in a tumor growth inhibition rate of approximately 48.89%, compared to 48.13% for SAHA .
Case Studies
Recent studies have highlighted the efficacy of this compound in promoting apoptosis in cancer cells:
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with varying concentrations of the compound significantly increased the apoptosis rates in HepG2 cells from 5.83% (control) to 28.83% at the highest concentration tested .
- Cell Cycle Arrest : The compound induced G2/M phase arrest in treated cells, contributing to its antiproliferative effects.
Data Summary
| Study Type | Cell Line | IC50 (μM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| In Vitro | HepG2 | 1.30 | - |
| In Vitro | A2780 | 2.66 | - |
| In Vivo | Xenograft | - | 48.89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
